5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety and a hydroxypyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 5-Chloro-2-(3-aminopyrrolidin-1-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxypyrrolidinyl group may enhance its binding affinity to certain biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde: Similar structure but lacks the hydroxyl group on the pyrrolidine ring.
2-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: Similar structure but lacks the chloro substituent on the benzaldehyde ring.
Uniqueness
5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxypyrrolidinyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
MAQBXUHHVUZTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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